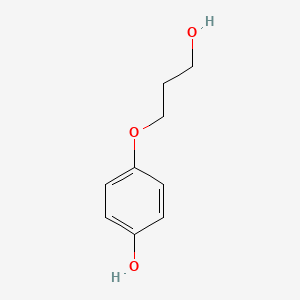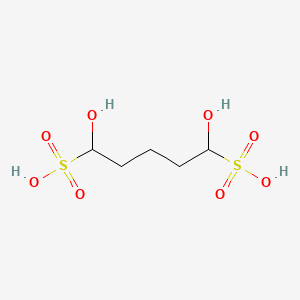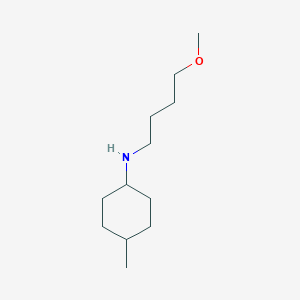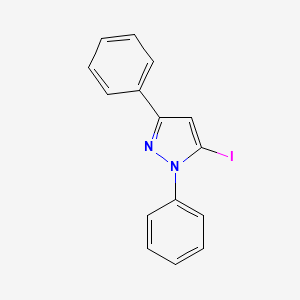
4-(3-Hydroxypropoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxypropoxy)phenol is an organic compound with the molecular formula C9H12O3 It is a phenolic derivative characterized by a hydroxypropoxy group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropoxy)phenol typically involves the reaction of phenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the carbon atom of 3-chloropropanol, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxypropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxypropoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its phenolic structure.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxypropoxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing inflammation.
Signal Transduction: The compound can modulate signaling pathways involved in cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxypropyl)phenol
- 4-(3-Hydroxyisoamyl)phenol
- 4-(3-Methylcrotyl)phenol
Uniqueness
4-(3-Hydroxypropoxy)phenol is unique due to its specific hydroxypropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phenolic compounds and influences its reactivity and applications.
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-(3-hydroxypropoxy)phenol |
InChI |
InChI=1S/C9H12O3/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,10-11H,1,6-7H2 |
InChI-Schlüssel |
FWOAGZZVBIWDOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12091005.png)








![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)

![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

